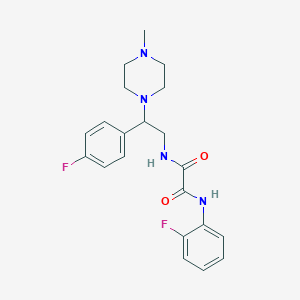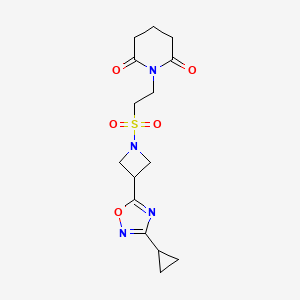
1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of both difluoromethyl and phenylsulfonyl groups in its structure makes it a compound of significant interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine can be achieved through several methods. . This reaction involves the use of light to drive the cycloaddition process, resulting in the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the aza Paternò–Büchi reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and reaction temperatures to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The difluoromethyl and phenylsulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of simpler azetidine derivatives.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism by which 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the phenylsulfonyl group can modulate its reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context of its use .
Comparación Con Compuestos Similares
3-(Trifluoromethyl)-1-(phenylsulfonyl)azetidine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)-1-(phenylsulfonyl)pyrrolidine: A five-membered ring analog with similar functional groups.
3-(Difluoromethyl)-1-(phenylsulfonyl)aziridine: A three-membered ring analog with similar functional groups.
Uniqueness: 1-(Benzenesulfonyl)-3-(difluoromethyl)azetidine is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2S/c11-10(12)8-6-13(7-8)16(14,15)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHKRCUKAVPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Bromophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2735430.png)
![5-Bromo-2-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2735433.png)






![3-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-2-carbonitrile](/img/structure/B2735444.png)

![Methyl 4-(pyrazolo[1,5-a]pyridin-5-ylcarbamoyl)benzoate](/img/structure/B2735449.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2735452.png)
